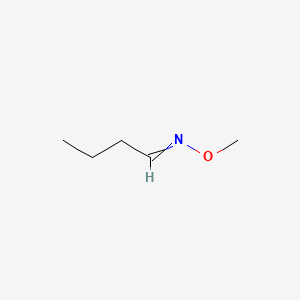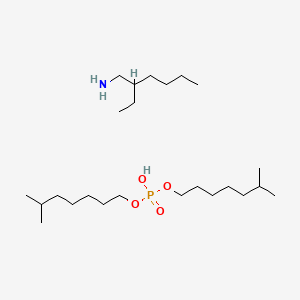
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate is a chemical compound with the molecular formula C24H54NO4P It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate typically involves the reaction of 2-ethylhexylamine with bis(6-methylheptyl) phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of bis(6-methylheptyl) phosphate: This intermediate is synthesized by reacting 6-methylheptanol with phosphoric acid.
Reaction with 2-ethylhexylamine: The bis(6-methylheptyl) phosphate is then reacted with 2-ethylhexylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Batch or continuous reactors: These reactors are used to control the reaction conditions, such as temperature, pressure, and mixing.
Purification steps: The product is purified using techniques like distillation, crystallization, or chromatography to remove impurities and obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered chemical structures.
Substitution: New compounds with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the extraction and separation of metals, particularly in hydrometallurgical processes.
Wirkmechanismus
The mechanism of action of (2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate involves its interaction with molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and facilitating the formation of micelles. This property is crucial in its applications in extraction and separation processes. The molecular targets and pathways involved include:
Micelle formation: The compound forms micelles that encapsulate target molecules, aiding in their extraction and separation.
Surface tension reduction: By reducing surface tension, the compound enhances the efficiency of various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
(2-Ethylhexyl)ammonium bis(6-methylheptyl) phosphate can be compared with other similar compounds, such as:
(2-Ethylhexyl)phosphate: Similar in structure but lacks the ammonium group, resulting in different properties and applications.
Bis(2-ethylhexyl) phosphate: Another similar compound with different alkyl groups, leading to variations in its chemical behavior and uses.
(2-Ethylhexyl)ammonium dihydrogen phosphate: Contains a different phosphate group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique properties and makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
65122-03-4 |
|---|---|
Molekularformel |
C16H35O4P.C8H19N C24H54NO4P |
Molekulargewicht |
451.7 g/mol |
IUPAC-Name |
bis(6-methylheptyl) hydrogen phosphate;2-ethylhexan-1-amine |
InChI |
InChI=1S/C16H35O4P.C8H19N/c1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4;1-3-5-6-8(4-2)7-9/h15-16H,5-14H2,1-4H3,(H,17,18);8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
MJRDRRWIAQOYMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN.CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


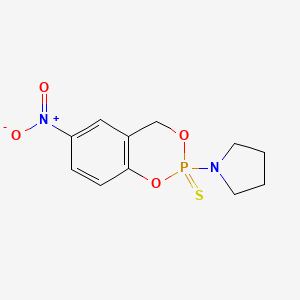
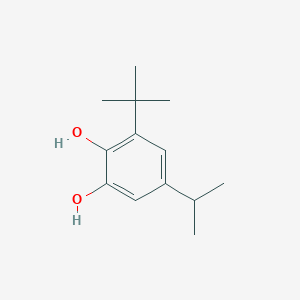
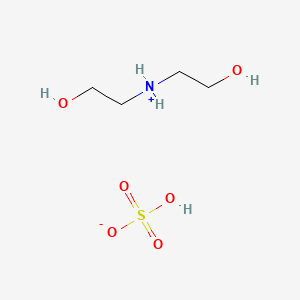
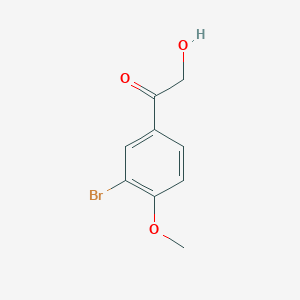


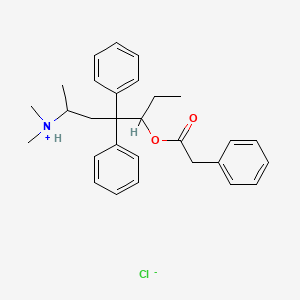

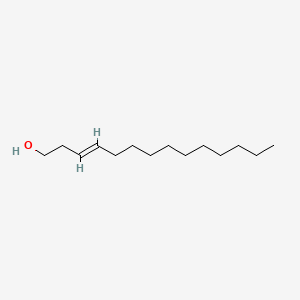

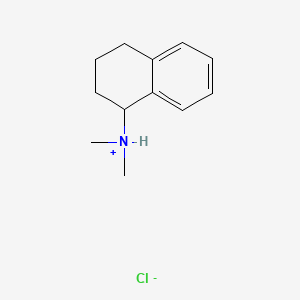
![Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-](/img/structure/B13777418.png)
